FP3Fbz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LY2444296 is a highly selective, short-acting kappa opioid receptor antagonist. It is known for its high affinity and oral bioavailability. This compound has been studied for its potential therapeutic effects, particularly in reducing anxiety-like behaviors and alcohol consumption in dependent subjects .
准备方法
The synthesis of LY2444296 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorophenyl and pyrrolidinyl intermediates .
化学反应分析
LY2444296 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: LY2444296 can undergo substitution reactions, particularly involving the fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
科学研究应用
Chemistry: Used as a reference compound in studies involving kappa opioid receptors.
Biology: Investigated for its effects on anxiety-like behaviors and alcohol consumption in animal models.
Medicine: Potential therapeutic agent for treating alcohol use disorder and anxiety-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors .
作用机制
LY2444296 exerts its effects by selectively binding to and antagonizing kappa opioid receptors. This interaction inhibits the receptor’s activity, leading to a reduction in anxiety-like behaviors and alcohol consumption. The molecular targets involved include the kappa opioid receptors, and the pathways affected are related to the dynorphin/kappa opioid receptor system .
相似化合物的比较
LY2444296 is unique due to its high selectivity and short-acting nature. Similar compounds include:
U69,593: A kappa opioid receptor agonist with different pharmacological effects.
Nor-Binaltorphimine: Another kappa opioid receptor antagonist but with a longer duration of action.
JDTic: A selective kappa opioid receptor antagonist with a different chemical structure and longer-lasting effects .
LY2444296 stands out due to its specific binding affinity and short duration of action, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C24H22F2N2O2 |
---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
3-fluoro-4-[4-[[2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29) |
InChI 键 |
WHHMECUDUQRPJT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。